BLI-489 hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BLI-489 hydrate is a penem β-lactamase inhibitor that exhibits activity against class A, class C, and some class D β-lactamases . This compound is particularly significant in the field of antimicrobial research due to its ability to inhibit β-lactamase enzymes, which are responsible for antibiotic resistance in many bacterial pathogens .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of BLI-489 hydrate involves the formation of a penem core structure, which is achieved through a series of chemical reactions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as crystallization and chromatography to obtain the final product with a purity of ≥98% .
Chemical Reactions Analysis
Types of Reactions: BLI-489 hydrate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups to modify its activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles under controlled conditions.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound with modified β-lactamase inhibitory activity .
Scientific Research Applications
BLI-489 hydrate has a wide range of scientific research applications, including:
Mechanism of Action
BLI-489 hydrate exerts its effects by inhibiting β-lactamase enzymes, which are responsible for breaking down β-lactam antibiotics. The compound binds to the active site of the β-lactamase enzyme, preventing it from hydrolyzing the β-lactam ring of antibiotics. This inhibition restores the efficacy of β-lactam antibiotics against resistant bacterial strains .
Comparison with Similar Compounds
Clavulanic Acid: Another β-lactamase inhibitor that is commonly used in combination with β-lactam antibiotics.
Sulbactam: A β-lactamase inhibitor used to enhance the efficacy of β-lactam antibiotics.
Tazobactam: Similar to BLI-489 hydrate, it inhibits a broad range of β-lactamases.
Uniqueness of this compound: this compound is unique due to its broad-spectrum activity against class A, class C, and some class D β-lactamases. This broad-spectrum activity makes it a valuable tool in combating antibiotic resistance .
Properties
Molecular Formula |
C13H12N3NaO5S |
---|---|
Molecular Weight |
345.31 g/mol |
IUPAC Name |
sodium;(5R,6Z)-6-(6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazin-2-ylmethylidene)-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate;hydrate |
InChI |
InChI=1S/C13H11N3O4S.Na.H2O/c17-11-8(12-16(11)9(6-21-12)13(18)19)3-7-4-15-1-2-20-5-10(15)14-7;;/h3-4,6,12H,1-2,5H2,(H,18,19);;1H2/q;+1;/p-1/b8-3-;;/t12-;;/m1../s1 |
InChI Key |
FOAVDIXLMXLMAH-UVEQJXRBSA-M |
Isomeric SMILES |
C1COCC2=NC(=CN21)/C=C/3\[C@@H]4N(C3=O)C(=CS4)C(=O)[O-].O.[Na+] |
Canonical SMILES |
C1COCC2=NC(=CN21)C=C3C4N(C3=O)C(=CS4)C(=O)[O-].O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.